molecular formula C17H16 B1319497 2-Ethyl-7-phenyl-1H-indene CAS No. 154380-63-9

2-Ethyl-7-phenyl-1H-indene

Cat. No. B1319497
Key on ui cas rn: 154380-63-9
M. Wt: 220.31 g/mol
InChI Key: WJTHSRTZOOWAEG-UHFFFAOYSA-N
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Patent
US06075171

Procedure details

A 5L flask was equipped as in Example 3. 178 g 2-ethyl-7-chloroindene (1 mol), 1L ether and 10.8 g Ni(dpp) (0.02 mol, 2 mol %) added, followed by 355 mL of 3.1M phenylmagnesium bromide in ether (1.1 mol, 10% excess). After quenching and work-up by the method described in Example 3, 176 g 2-ethyl-7-phenylindene (0.8 mol) was obtained by vacuum distillation at 140° C. in 80% yield.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
178 g
Type
reactant
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ni(dpp)
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
355 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH2:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2Cl)[CH3:2].[C:13]1([Mg]Br)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CCOCC>[CH2:1]([C:3]1[CH2:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:2]

Inputs

Step One
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
178 g
Type
reactant
Smiles
C(C)C=1CC2=C(C=CC=C2C1)Cl
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Ni(dpp)
Quantity
10.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
355 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Four
Name
Quantity
1.1 mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1CC2=C(C=CC=C2C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.8 mol
AMOUNT: MASS 176 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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